molecular formula C6H4Cl2 B7798695 1,3-Dichlorobenzene CAS No. 63697-17-6

1,3-Dichlorobenzene

Cat. No. B7798695
CAS RN: 63697-17-6
M. Wt: 147.00 g/mol
InChI Key: ZPQOPVIELGIULI-UHFFFAOYSA-N
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Description

1,3-Dichlorobenzene (also known as meta-dichlorobenzene) is an aryl chloride and isomer of dichlorobenzene with the formula C6H4Cl2. It is the least common of the three isomers of dichlorobenzene, and it is a colorless liquid that is insoluble in water .


Synthesis Analysis

1,3-Dichlorobenzene can be synthesized from benzene, employing the Sandmeyer reaction to convert an amino group to a chloro substituent . It is also prepared from o-chloroaniline through diazotization and displacement reaction .


Molecular Structure Analysis

The molecular formula of 1,3-Dichlorobenzene is C6H4Cl2. It is a dichlorobenzene carrying chloro substituents at positions 1 and 3 . The molecular weight is 147.00 g/mol .


Chemical Reactions Analysis

The kinetic parameters of the three consecutive steps, including the order of the reaction, the pre-exponential factor, and activation energy, were experimentally determined by conductance and other methods .


Physical And Chemical Properties Analysis

1,3-Dichlorobenzene is a colorless liquid with a density of 1.288 g/cm3. It has a melting point of -22 to -25 °C and a boiling point of 172 to 173 °C. It is insoluble in water .

Scientific Research Applications

Medicine

1,3-Dichlorobenzene is used in the field of medicine . However, the specific applications in medicine are not detailed in the sources.

Dyes

This compound is also used in the production of dyes . The exact types of dyes and the role of 1,3-Dichlorobenzene in their production are not specified in the sources.

Herbicides

In the United States, 1,3-Dichlorobenzene has been used in the production of herbicides . The specific types of herbicides and the role of 1,3-Dichlorobenzene in their production are not detailed in the sources.

Insecticides

1,3-Dichlorobenzene is used in the production of insecticides . The specific types of insecticides and the role of 1,3-Dichlorobenzene in their production are not specified in the sources.

Solvent Vapor Pressure Studies

1,3-Dichlorobenzene has been used to study the effect of solvent vapor pressure on the vertical nanowire of C60 molecules . The details of these studies and the role of 1,3-Dichlorobenzene in them are not specified in the sources.

Environmental Monitoring

1,3-Dichlorobenzene, a chlorinated aromatic hydrocarbon, can be detected in environmental samples using an advanced Fourier transform infrared spectroscopy-attenuated total reflectance (FTIR-ATR) sensor . This allows for the monitoring of this compound in the environment.

Mechanism of Action

Target of Action

1,3-Dichlorobenzene primarily targets the liver and kidneys . It is a highly lipophilic substance and is readily taken up by these organs . The compound also affects the endocrine system , particularly the thyroid gland .

Mode of Action

1,3-Dichlorobenzene is hydroxylated by cytochrome P450-dependent monooxygenases via a reactive epoxide to a phenolic compound in the liver . This process is likely facilitated by its metabolites, 3,5-dichlorophenylmethylsulfoxide and 3,5-dichlorophenylmethyl-sulfone .

Pharmacokinetics

After oral administration of a dose of 200 mg/kg body weight to rats, the maximal blood concentration of 1,3-Dichlorobenzene is attained within 30 minutes . The decrease in the concentration of 1,3-Dichlorobenzene in blood is biphasic and exponential, with a half-life of 4.4 hours . The sulfoxide metabolites reach a maximum in the blood after 12 hours and then fall rapidly . The sulfone metabolites reach their maximal blood levels 24–48 hours after administration .

Result of Action

Acute exposure to high concentrations of 1,3-Dichlorobenzene may result in liver damage . Animal studies indicate that the compound may adversely affect the endocrine system , particularly the thyroid gland .

Action Environment

1,3-Dichlorobenzene is a colorless volatile non-flammable liquid at room temperature . Its vapors are heavier than air and may accumulate in low-lying areas . The compound is partially soluble in water and soluble in alcohol and ether . Sometimes, 1,3-Dichlorobenzene binds to soil and sediment .

Safety and Hazards

This chemical is combustible and toxic to aquatic life with long-lasting effects . It is harmful if swallowed or inhaled . When handling 1,3-Dichlorobenzene, it is recommended to wear protective gloves/clothing/eye protection/face protection and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

1,3-Dichlorobenzene is produced as a minor byproduct of the chlorination of benzene, but can also be prepared in a directed manner by the Sandmeyer reaction of 3-chloroaniline . It is used for R&D purposes and not recommended for medicinal, household, or other uses .

properties

IUPAC Name

1,3-dichlorobenzene
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InChI

InChI=1S/C6H4Cl2/c7-5-2-1-3-6(8)4-5/h1-4H
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InChI Key

ZPQOPVIELGIULI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)Cl)Cl
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Molecular Formula

C6H4Cl2
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DSSTOX Substance ID

DTXSID6022056
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Molecular Weight

147.00 g/mol
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Physical Description

M-dichlorobenzene is a colorless liquid. Sinks in water. (USCG, 1999), Colorless liquid; [Hawley], COLOURLESS LIQUID.
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Boiling Point

343 °F at 760 mmHg (NTP, 1992), 173 °C
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Flash Point

146 °F (NTP, 1992), 63 °C
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Sol in ethanol, ether; very soluble in acetone, In water, 125 mg/L at 25 °C, Solubility in water: none
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Density

1.2884 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2884 at 20 °C/4 °C, Relative density (water = 1): 1.288
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Vapor Density

5.08 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.1
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Vapor Pressure

1 mmHg at 53.8 °F ; 5 mmHg at 102 °F; 40 mmHg at 180 °F (NTP, 1992), 2.15 [mmHg], 2.15 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.286
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Mechanism of Action

Study of the relationship between the formation of 2,4- and 3,5- dichlorophenyl methyl sulfones, metabolites of m-dichlorobenzene (m-DCB), and their inducing effect on hepatic microsomal drug-metabolizing enzymes in rats. When m-DCB was injected ip into bile duct cannulated rats, little or no methyl sulfones were detected in blood, liver, kidneys, adipose tissue, or bile. In the antibiotic pretreated rats dosed with m-DCB, metabolite concentrations in the blood and the three tissues markedly decreased. These findings suggest that the formation of methylsulfonyl metabolites from m-DCB depends largely upon the metabolism by intestinal microflora. The increasing effects of m-DCB administration on the activities of aminopyrine and aniline metabolizing enzymes and the contents of cytochromes p450 and b5 in hepatic microsomes were scarcely observed in the bile duct cannulated and antibiotic pretreated rats, in which the drug metabolism enzymes were able to be induced by phenobarbital treatment. On the other hand, in rats administered 2,4- or 3,5-dichlorophenyl methyl sulfone, hepatic distribution of each methyl sulfone was similar to that in intact rats, and the degree of increase of the above four parameters was nearly the same as that in the intact rats. These findings provide evidence that the induction of drug metabolizing enzymes by m-DCB is not due to the action of m-DCB but is due to its methylsulfonyl metabolites.
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Product Name

1,3-Dichlorobenzene

Color/Form

Colorless liquid

CAS RN

541-73-1; 25321-22-6(mixedisomers), 541-73-1, 63697-17-6
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Melting Point

-12.6 °F (NTP, 1992), -24.8 °C
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Record name 1,3-DICHLOROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dichlorobenzene
Reactant of Route 2
1,3-Dichlorobenzene
Reactant of Route 3
1,3-Dichlorobenzene
Reactant of Route 4
1,3-Dichlorobenzene
Reactant of Route 5
1,3-Dichlorobenzene
Reactant of Route 6
1,3-Dichlorobenzene

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